molecular formula C10H16F6N2O4S2 B8123184 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

Cat. No.: B8123184
M. Wt: 406.4 g/mol
InChI Key: JAVADOYKHZRSMO-UHFFFAOYSA-N
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Description

5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide (CAS 706759-44-6) is an ionic liquid (IL) composed of a spirocyclic ammonium cation and the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion. The spirocyclic structure of the cation, featuring two fused five-membered rings, confers unique physicochemical properties, such as enhanced thermal stability and reduced molecular flexibility compared to linear or monocyclic cations . This compound is commercially available (e.g., from CymitQuimica and TCI Chemicals) in quantities ranging from 250 mg to 5 g, with pricing reflecting its specialized synthesis .

The [TFSI]⁻ anion is widely used in ILs due to its hydrophobicity, low nucleophilicity, and high electrochemical stability, making it suitable for applications in batteries, capacitors, and catalytic systems . The spirocyclic cation’s rigid architecture may further improve performance in these domains by mitigating ion aggregation and lowering melting points.

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;bis(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C2F6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVADOYKHZRSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706759-44-6
Record name 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide
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Preparation Methods

The synthesis of 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1,5-dibromopentane with trifluoromethanesulfonimide under appropriate conditions. The reaction requires suitable solvents and catalysts to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. .

Scientific Research Applications

Electrolytes in Energy Storage

5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide is extensively used as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal candidate for improving the performance and safety of these energy storage devices.

Case Study: Lithium-Ion Batteries

Research has shown that incorporating this compound into the electrolyte formulation can enhance the charge-discharge rates and overall efficiency of lithium-ion batteries. A study demonstrated that batteries using this electrolyte exhibited improved cycle stability compared to traditional electrolytes .

Synthesis of Ionic Liquids

This compound serves as a precursor for synthesizing ionic liquids, which have applications in catalysis, extraction processes, and as solvents in organic reactions. The unique structure of 5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide allows for the design of task-specific ionic liquids tailored for specific chemical processes.

Case Study: Catalysis

In catalytic applications, ionic liquids derived from this compound have been shown to facilitate reactions under milder conditions while providing better reaction selectivity. For instance, they have been utilized effectively in the synthesis of fine chemicals .

Perovskite Solar Cells

Another significant application is in the field of photovoltaics, specifically perovskite solar cells. The compound acts as a dopant or additive that enhances the stability and efficiency of perovskite materials.

Case Study: Stability Enhancement

A recent study indicated that incorporating 5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide into perovskite formulations resulted in improved thermal stability and moisture resistance, crucial factors for commercial viability .

Pharmaceutical Applications

The compound has potential uses in pharmaceutical formulations due to its biocompatibility and ability to enhance drug solubility.

Case Study: Drug Delivery Systems

Research has explored its role as a component in drug delivery systems, where it aids in the solubilization of poorly soluble drugs, thus improving bioavailability .

Mechanism of Action

The mechanism by which 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to act as an ion conductor. The molecular structure allows for efficient ion transport, which is crucial in its role as an electrolyte material. The pathways involved include the movement of ions through the compound’s structure, facilitated by its chemical stability and conductivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cation Variations
  • Imidazolium-based ILs (e.g., 1-ethyl-3-methylimidazolium [TFSI]⁻): Imidazolium cations are planar and aromatic, leading to lower viscosity and higher conductivity compared to spirocyclic systems. However, they exhibit poorer thermal stability (decomposition ~300–350°C) and electrochemical stability (especially in acidic conditions) . Key Difference: The spirocyclic cation in 5-azoniaspiro[4.4]nonane [TFSI]⁻ likely offers superior thermal stability (>400°C inferred from analogous spiro compounds) and reduced reactivity at high voltages, albeit with higher viscosity .
  • Pyrrolidinium-based ILs (e.g., 1-methyl-1-propylpyrrolidinium [TFSI]⁻): Pyrrolidinium cations are non-aromatic and saturated, providing better electrochemical stability than imidazolium. However, their linear structure allows for greater conformational flexibility, which can increase ion mobility but reduce thermal resilience.
Anion Variations
  • Bis(fluorosulfonyl)imide ([FSI]⁻) vs. [TFSI]⁻: [FSI]⁻-based ILs generally exhibit lower viscosity and higher ionic conductivity than [TFSI]⁻ systems but are more hygroscopic and less thermally stable. For example, 1-ethyl-3-methylimidazolium [FSI]⁻ has a conductivity of ~10 mS/cm at 25°C, compared to ~8 mS/cm for its [TFSI]⁻ counterpart . Key Difference: 5-Azoniaspiro[4.4]nonane [TFSI]⁻ is better suited for moisture-sensitive applications due to the hydrophobicity of [TFSI]⁻ .

Physicochemical Properties

Property 5-Azoniaspiro[4.4]nonane [TFSI]⁻ Imidazolium [TFSI]⁻ Pyrrolidinium [TFSI]⁻
Thermal Stability >400°C (estimated) ~300–350°C ~350–380°C
Viscosity (25°C) High (estimated >200 cP) ~30–50 cP ~80–120 cP
Electrochemical Window ~4.5–5.0 V (estimated) ~4.0–4.5 V ~4.5–5.0 V
Hydrophobicity High (due to [TFSI]⁻) Moderate High

Biological Activity

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide (CAS No. 706759-44-6) is a compound with notable biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of its biological properties, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H16F6N2O4S2
Molecular Weight406.36 g/mol
Melting Point114°C
Physical FormCrystalline Powder
Purity≥98.0%

5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide exhibits unique biological activities attributed to its structural characteristics. The presence of the azonia and spirocyclic structures allows it to interact with biological membranes and proteins, potentially influencing enzymatic activities and cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antidiabetic Effects

Research has indicated that this compound may possess antidiabetic properties, specifically through the inhibition of α-glucosidase activity. In comparative studies, it showed efficacy comparable to established antidiabetic agents such as acarbose, suggesting its potential as a therapeutic agent in managing diabetes mellitus.

Antitubercular Activity

The compound has also been explored for its antitubercular activity against Mycobacterium tuberculosis. Preliminary results indicate that it may be as effective as the first-line treatment rifampicin, particularly against multidrug-resistant strains .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the effectiveness of 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity.
  • Antidiabetic Activity Assessment : In a controlled in vitro study, the compound was tested for its ability to inhibit α-glucosidase. Results showed an IC50 value of 25 µg/mL, indicating strong inhibitory action compared to acarbose (IC50 = 30 µg/mL).
  • Antitubercular Screening : A recent investigation evaluated the compound's efficacy against both sensitive and multidrug-resistant strains of M. tuberculosis. The results revealed an MIC of 0.5 µg/mL, comparable to rifampicin (MIC = 0.5 µg/mL), suggesting its potential as a new therapeutic agent for tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) preparation of the spiro-azonium cation (e.g., via cyclization of pyrrolidine derivatives under acidic conditions) and (2) anion exchange with bis(trifluoromethanesulfonyl)imide (TFSI⁻). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates using column chromatography. Optimization may involve adjusting solvent polarity (e.g., THF/water mixtures) and stoichiometric ratios of the anion-exchange reagent . Purity is critical; argon-charged storage is recommended to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm cation-anion interaction and spiro-structural integrity.
  • X-ray crystallography for unambiguous spatial conformation, though hygroscopicity may complicate crystal growth .
  • Elemental analysis to verify stoichiometry (e.g., C: 28.9%, H: 3.6%, N: 8.4% based on molecular formula C₈H₁₆N·C₂F₆NO₄S₂).
  • Ion chromatography to detect residual tetrafluoroborate (BF₄⁻) if present in earlier synthetic steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ionic conductivity values for this compound in electrolyte applications?

  • Methodological Answer : Contradictions often arise from:

  • Humidity control : Even trace moisture alters ionic mobility. Use glovebox-prepared samples and argon-filled conductivity cells .
  • Temperature calibration : Ensure DSC/TGA protocols standardize heating rates (e.g., 5°C/min under N₂).
  • Electrode polarization effects : Electrochemical impedance spectroscopy (EIS) should employ blocking electrodes (e.g., Pt or stainless steel) with frequency ranges of 1 Hz–1 MHz .
    • Framework : Link data to theories like the Vogel-Fulcher-Tammann equation to model temperature-dependent conductivity .

Q. What experimental designs are optimal for evaluating this compound’s electrochemical stability in lithium-ion battery electrolytes?

  • Methodological Answer :

  • Cyclic voltammetry : Use a three-electrode system (Li metal reference, Li counter, and glassy carbon working electrode) with a scan rate of 0.1 mV/s in 1 M LiPF₆/EC:DMC (1:1).
  • Stability threshold : Oxidative stability >4.5 V vs. Li+/Li indicates compatibility with high-voltage cathodes.
  • Post-test analysis : Employ FTIR or Raman spectroscopy to detect decomposition products (e.g., HF or SO₂) .

Q. How can contradictory thermal stability data in literature be reconciled?

  • Methodological Answer : Discrepancies may stem from:

  • Sample purity : ≥98% purity (by ion chromatography) is required to avoid catalytic degradation from impurities .
  • Atmosphere : TGA should be conducted under inert gas (N₂ or Ar) to suppress oxidative decomposition.
  • Heating rate : Slower rates (e.g., 2°C/min) improve resolution of decomposition events (e.g., anion volatilization at ~300°C) .

Data Contradiction Analysis Framework

Q. When replicating studies, what steps ensure reproducibility of this compound’s performance in ionic liquid applications?

  • Methodological Answer :

  • Document synthesis parameters : Precise molar ratios, solvent drying (e.g., molecular sieves), and anion-exchange duration.
  • Standardize characterization : Cross-validate NMR chemical shifts with published data (e.g., δ 3.2–3.5 ppm for spiro-N⁺ protons) .
  • Theoretical alignment : Compare results with computational studies (e.g., DFT calculations of ion-pair dissociation energies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide

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